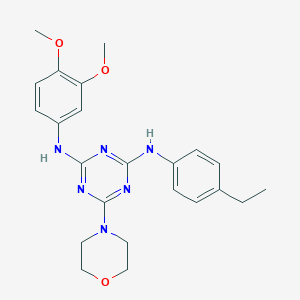

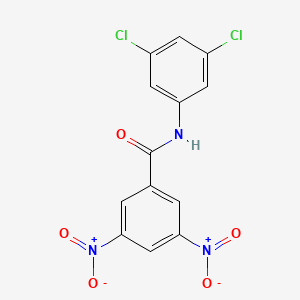

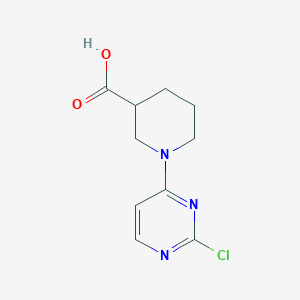

N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide” is a complex organic compound. It is related to a class of compounds known as coumarin linked thiazole derivatives . These compounds are often synthesized for their potential biological activities .

Synthesis Analysis

The synthesis of similar compounds often involves a one-pot three-component cyclocondensation of various coumarin chalcones, thiosemicarbazide and 2-bromocoumarin . The key features of this reaction are the incorporation of four heterocyclic rings in the structure of target products, using commonly available and inexpensive catalysts, high yields, and simple reaction conditions .Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated using various spectroscopic methods such as FT-IR, 1H NMR, 13C NMR and API-ES mass spectral data .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied extensively. For instance, coumarin linked thiazole derivatives have been analyzed for α-glucosidase inhibitory potential in an in-vitro assay .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For example, one such compound, (Z)-5-iodo-3-(2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl-)hydrazono)indolin-2-one, was reported to have a melting point of 247–248 °C .科学的研究の応用

Microwave-Assisted Synthesis and Antimicrobial Activity

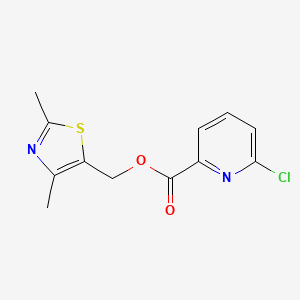

A study highlights the synthesis of 4-methyl-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2-substituted phenyl-2,3-dihydrobenzo[b][1,4]thiazepine-3-carboxamide compounds using an environmentally friendly microwave irradiation technique. These compounds, derived from 2-arylidene-3-oxo-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)butanamide, showcased significant antimicrobial activity against various bacterial strains (Raval, Naik, & Desai, 2012).

Metal Complex Synthesis and Spectroscopic Studies

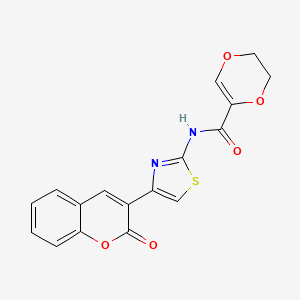

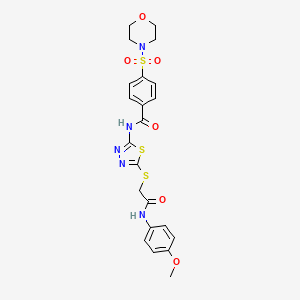

Research on the synthesis of novel organic ligands, including 5-(4-oxo-4H-chromen-3-yl)-4,5-dihydro-1,3,4-thiadiazole-2-carboxamide, has been conducted. These ligands, being tautomeric forms of 2-oxo-2-(arylamino)-(2E)-2-[(4-hydroxy-2-oxo-2H-1-benzopyran-3-yl)-methyledene]ethanethioic acid hydrazides, were used to synthesize copper(II), cobalt(II), and nickel(II) complexes. The study provides detailed insights into the crystal structure, spectroscopic properties, and electrochemical behavior of these complexes (Myannik et al., 2018).

Application as Chemosensors

A set of coumarin benzothiazole derivatives, specifically designed and synthesized for anion recognition, has demonstrated promising capabilities as chemosensors for cyanide anions. The study explored the compounds' crystal structures, photophysical properties, and their unique interaction with cyanide anions, leading to observable color and fluorescence changes, which could have practical applications in various fields (Wang et al., 2015).

Ultrasound-Promoted Synthesis and Cytotoxic Activity

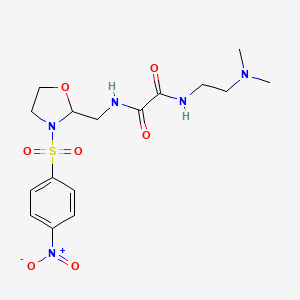

The utilization of ultrasound irradiation has been successfully applied in the synthesis of novel thiazole derivatives bearing a coumarin nucleus. The study not only highlights the efficient synthesis methodology but also delves into the cytotoxic activities of these derivatives, providing valuable insights into their potential therapeutic applications (Gomha & Khalil, 2012).

将来の方向性

The future directions for research on “N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide” and similar compounds could involve further exploration of their potential biological activities. For instance, coumarin linked thiazole derivatives have shown promise as potential α-glucosidase inhibitors , which could be a valuable area for future research.

特性

IUPAC Name |

N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-dioxine-5-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N2O5S/c20-15(14-8-22-5-6-23-14)19-17-18-12(9-25-17)11-7-10-3-1-2-4-13(10)24-16(11)21/h1-4,7-9H,5-6H2,(H,18,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOXYTDHBJBAJAU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=CO1)C(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N2O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

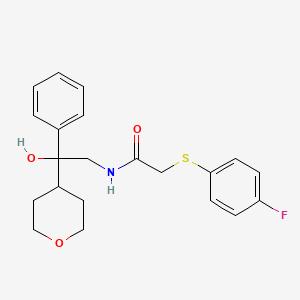

![N-[4-(3,4-dimethylphenyl)-2-thiazolyl]-2-furancarboxamide](/img/structure/B2409243.png)

![2-((2-chlorobenzyl)thio)-9-(3,4-dimethoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2409246.png)

![2-{[1-(2-Ethylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}benzoic acid](/img/structure/B2409254.png)

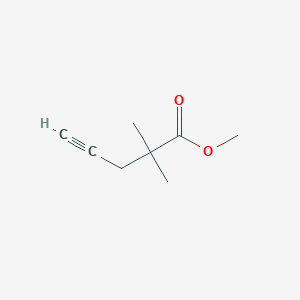

![3,5-Dimethyl-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]benzoic acid](/img/structure/B2409258.png)

![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)ethanone](/img/structure/B2409260.png)

![1,7-dimethyl-3-pentyl-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2409263.png)